5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an oxadiazole ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chloro-2-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenol
- 3-Chloro-2-methylphenol
- 5-Chloro-2-methylphenol
- 2-Chloro-5-methylphenol
Uniqueness
5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, including the oxadiazole ring and the chloro and methyl groups on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
62035-96-5 |
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Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
QNUIIAOGTAEFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NN=C(O2)N |
Origin of Product |
United States |
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